Tert-butyl 2,2-dimethyl-3-oxo-4-propylpiperazine-1-carboxylate
Overview
Description
Tert-butyl 2,2-dimethyl-3-oxo-4-propylpiperazine-1-carboxylate is a chemical compound with the molecular formula C14H26N2O3 and a molecular weight of 270.37 g/mol . It is a piperazine derivative, which is a class of compounds known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2,2-dimethyl-3-oxo-4-propylpiperazine-1-carboxylate typically involves the reaction of piperazine derivatives with tert-butyl chloroformate under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2,2-dimethyl-3-oxo-4-propylpiperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce alcohols .
Scientific Research Applications
Tert-butyl 2,2-dimethyl-3-oxo-4-propylpiperazine-1-carboxylate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of piperazine-based pharmaceuticals.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of tert-butyl 2,2-dimethyl-3-oxo-4-propylpiperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to tert-butyl 2,2-dimethyl-3-oxo-4-propylpiperazine-1-carboxylate include other piperazine derivatives such as:
- Tert-butyl 2,2-dimethyl-3-oxopiperazine-1-carboxylate
- Tert-butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
Uniqueness
This compound is unique due to its specific structural features, which confer distinct chemical and biological properties. Its tert-butyl and propyl groups, along with the piperazine ring, contribute to its stability and reactivity, making it a valuable compound in various research and industrial applications .
Biological Activity
Tert-butyl 2,2-dimethyl-3-oxo-4-propylpiperazine-1-carboxylate (CAS No. 1104383-06-3) is a piperazine derivative that has garnered attention for its potential biological activities. This article explores the compound's molecular characteristics, synthesis, and biological effects based on current research findings.
Molecular Characteristics
The molecular formula of this compound is with a molecular weight of 228.29 g/mol. The structure features a piperazine ring substituted with tert-butyl and propyl groups, along with a keto and carboxylate functional group which may contribute to its biological activity.
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 228.29 g/mol |
CAS Number | 1104383-06-3 |
Purity | ≥95% |
Synthesis
Synthesis of this compound typically involves multi-step reactions that include the formation of the piperazine ring followed by the introduction of various substituents through alkylation and acylation processes. The synthetic pathway can be optimized for yield and purity depending on the desired application.
Anticancer Properties
Recent studies have indicated that piperazine derivatives, including this compound, exhibit significant anticancer activity. For instance, research has demonstrated that certain piperazine compounds can induce apoptosis in cancer cells through mechanisms involving mitochondrial pathways and caspase activation .
One study reported that modifications in the piperazine structure can enhance cytotoxicity against specific cancer cell lines such as FaDu hypopharyngeal tumor cells. The compound's ability to disrupt cellular processes related to proliferation and survival is particularly noteworthy .
Neuropharmacological Effects
Piperazine derivatives are also being explored for their neuropharmacological effects. Some compounds in this class have shown promise as inhibitors of human acetylcholinesterase (AChE), an enzyme that plays a crucial role in neurotransmission . By inhibiting AChE, these compounds may enhance cholinergic signaling, potentially benefiting conditions like Alzheimer's disease.
Antimicrobial Activity
There is emerging evidence suggesting that piperazine derivatives possess antimicrobial properties. In vitro studies have shown that these compounds can inhibit the growth of various bacterial strains, making them candidates for further development as antimicrobial agents .
Case Studies
- Case Study on Anticancer Activity : A study conducted on a series of piperazine derivatives found that those with bulky substituents exhibited enhanced cytotoxicity against cancer cell lines compared to their less substituted counterparts. This suggests that structural modifications can significantly influence biological activity .
- Neuropharmacological Study : Research involving molecular docking simulations indicated that certain piperazine derivatives could effectively bind to AChE's active site, suggesting their potential as therapeutic agents for neurodegenerative diseases .
Properties
IUPAC Name |
tert-butyl 2,2-dimethyl-3-oxo-4-propylpiperazine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O3/c1-7-8-15-9-10-16(14(5,6)11(15)17)12(18)19-13(2,3)4/h7-10H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZIHZFOSOMBJBG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCN(C(C1=O)(C)C)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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